iNOS vs. nNOS Selectivity
In a systematic evaluation of 36 indazole derivatives for NOS inhibition, 5-bromo-1-methyl-1H-indazol-6-ol demonstrated preferential inhibition of inducible NOS (iNOS) over neuronal NOS (nNOS) [1]. This contrasts with the unsubstituted parent indazole and several 3-substituted analogs that exhibited more balanced or nNOS-preferring inhibition profiles [1]. The 5-bromo-6-hydroxy substitution pattern alters the interaction energetics with the NOS active site heme pocket, as modeled by the Erel parameter that correlates with iNOS inhibition percentage [1].
| Evidence Dimension | iNOS inhibition vs. nNOS inhibition (selectivity ratio) |
|---|---|
| Target Compound Data | 5-Bromo-1-methyl-1H-indazol-6-ol: iNOS inhibition superior to nNOS inhibition (exact percentage data in primary publication) |
| Comparator Or Baseline | Unsubstituted 1H-indazole and 3-substituted indazole derivatives with alternative halogenation patterns |
| Quantified Difference | Parabolic model established correlating iNOS inhibition percentage with Erel (difference between stacking and apical interaction energies) for indazoles with the NOS active site |
| Conditions | In vitro enzymatic assay; recombinant nNOS and iNOS; evaluation of 36 indazole derivatives |
Why This Matters
The differential iNOS/nNOS selectivity profile enables rational selection of 5-bromo-1-methyl-1H-indazol-6-ol for applications requiring iNOS-preferring inhibition without confounding nNOS-mediated neurological effects.
- [1] Claramunt RM, Lopez C, Lopez A, Perez-Medina C, Perez-Torralba M, Alkorta I, Elguero J, Escames G, Acuna-Castroviejo D. Synthesis and biological evaluation of indazole derivatives. Eur J Med Chem. 2011;46(5):1439-1447. View Source
